(1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Overview
Description
(1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C8H16Cl2N4O and its molecular weight is 255.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Triazoles and tetrahydropyrans are often found in various pharmaceuticals and biologically active compounds . They can interact with a wide range of biological targets, depending on their specific structures and functional groups .
Mode of action
The mode of action of these compounds can vary widely, depending on their specific structures and the biological targets they interact with . For example, some triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical pathways
The biochemical pathways affected by these compounds can also vary widely, depending on their specific structures and the biological targets they interact with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely, depending on their specific structures .
Result of action
The molecular and cellular effects of these compounds can vary widely, depending on their specific structures and the biological targets they interact with . For example, some triazole derivatives have been found to have anticancer, antibacterial, antiviral, and anti-inflammatory activities .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
(1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinase enzymes, potentially inhibiting their activity. This interaction can modulate signaling pathways and affect cellular processes. The compound’s ability to form hydrogen bonds and its structural compatibility with enzyme active sites contribute to its biochemical activity .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it may impact gene expression by modulating transcription factors or epigenetic regulators. These effects can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, inhibiting or activating their function. This compound may also interact with DNA or RNA, influencing gene expression and protein synthesis. The molecular mechanism involves the formation of stable complexes with target molecules, leading to changes in their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over extended periods or under specific environmental factors. Long-term studies have shown that the compound can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects diminish, and toxic effects become more pronounced. These findings highlight the importance of dosage optimization for achieving desired outcomes in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and alter the levels of specific metabolites. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported across cell membranes or passively diffuse into cells. Once inside, it can localize to specific cellular compartments or accumulate in certain tissues. These distribution patterns are crucial for understanding the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
[1-(oxan-4-yl)triazol-4-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c9-5-7-6-12(11-10-7)8-1-3-13-4-2-8;;/h6,8H,1-5,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFLDGCMMGTHTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(N=N2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.